2-ヒドロキシ-5-メチル-3-ニトロピリジン

概要

説明

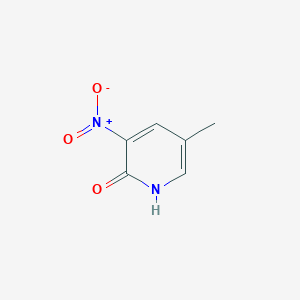

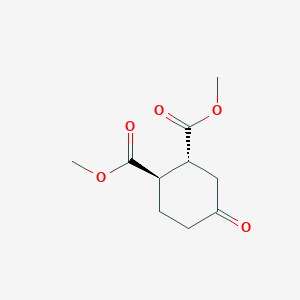

2-Hydroxy-5-methyl-3-nitropyridine is a compound with the molecular formula C6H6N2O3 . It is an industrially important nitropyridine derivative .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, forming the N-nitropyridinium ion . When reacted with SO2/HSO3- in water, 3-nitropyridine is obtained . For the synthesis of 3-hydroxy-2-nitropyridine, a mixture of 3-hydroxypyridine, ethyl acetate, KNO3, and acetic anhydride is heated at 45°C .

Molecular Structure Analysis

The molecular structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine have been investigated using Hartree-Fock and Density Functional Theory (DFT) using standard B3LYP functional and 6-311G (d) and 6-311G (3d,2p) basis sets .

Chemical Reactions Analysis

The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Physical And Chemical Properties Analysis

2-Hydroxy-5-methyl-3-nitropyridine has a molecular weight of 154.12 g/mol . It has a melting point of 179 °C (dec.) . It is soluble in Dimethylformamide .

科学的研究の応用

さまざまな情報源から収集した情報に基づいて、「2-ヒドロキシ-5-メチル-3-ニトロピリジン」の科学研究における応用について、特にユニークな応用を中心に、包括的な分析を以下に示します。

塩素化ピリジンの合成

この化合物は、塩化チオニルを用いた塩素化によって、2-クロロ-5-メチル-3-ニトロピリジンの調製に使用できます。このプロセスは、医薬品や農薬に応用されているさまざまな塩素化ピリジン誘導体の合成において重要です .

プロテアソーム阻害剤

それは、5-メチルピリジン-2(1H)-オン部分を有するプロテアソーム阻害剤を調製する際のプレカーサーとして役立ちます。これらの阻害剤は、タンパク質の分解と代謝を担うプロテアソームの活性を調節する上で重要であり、がんやその他の疾患の治療における可能性について研究されています .

生物学的阻害剤

この化合物は、特にトランスグルタミナーゼ2(tg2)阻害剤の調製において、生物学的阻害剤として同定されています。Tg2は、さまざまな細胞プロセスに関与する酵素であり、その阻害剤は、その生物学的機能を研究したり、関連する障害を治療する可能性があります .

合成用試薬

それは、他の化合物の合成のための試薬として作用し、モリブデンと塩化物と反応性を示し、反応収率を高め、反応時間を短縮できます。この応用は、効率と収率が重要な化学合成において価値があります .

置換反応

この化合物は、アンモニアやアミンで置換される置換反応を受けることができます。この方法は、化学研究における潜在的な応用を持つさまざまな置換ニトロピリジンの合成に使用されます .

クラウンエーテル化合物

それは、ニトロピリジン置換二重アームベンゾ15-クラウン-5化合物の合成に使用されてきました。これらの化合物は、ナトリウムイオンとカリウムイオンと錯体を形成し、イオン輸送と選択性の研究に応用されています .

<pSafety and Hazards

Safety measures for handling 2-Hydroxy-5-methyl-3-nitropyridine include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

作用機序

Target of Action

2-Hydroxy-5-methyl-3-nitropyridine (HMPN) is an organosynthetic compound that primarily targets the respiratory system . It can be used as a feedstock for the synthesis of other compounds or as a biological inhibitor .

Mode of Action

HMPN interacts with its targets through chemical reactions. For instance, it can react with molybdenum and chloride . It may also be used in the preparation of 2-chloro-5-methyl-3-nitropyridine via chlorination, using thionyl chloride .

Biochemical Pathways

It is known to be used in the preparation of proteasome inhibitors containing 5-methylpyridin-2(1 h )-one moiety . Proteasomes are protein complexes that degrade unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds.

Result of Action

Given its use in the preparation of proteasome inhibitors, it may play a role in regulating protein degradation within cells .

Action Environment

The action, efficacy, and stability of HMPN can be influenced by environmental factors. For instance, it should be stored in a sealed container in a dry environment at 2-8°C

特性

IUPAC Name |

5-methyl-3-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAINEQVHSHARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90323215 | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>23.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24823345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7464-14-4 | |

| Record name | 7464-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What computational methods have been employed to study the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine?

A1: Researchers have utilized both Hartree-Fock (HF) and Density Functional Theory (DFT) calculations to investigate the structure and vibrational spectra of 2-hydroxy-5-methyl-3-nitropyridine []. Specifically, the B3LYP functional paired with 6-311G(d) and 6-311G(3d,2p) basis sets were employed. These calculations were used to simulate the infrared spectra of the compound, revealing good agreement with experimental data. Notably, the DFT method with the 6-311G(3d,2p) basis set demonstrated superior accuracy in predicting vibrational frequencies compared to experimental results [].

Q2: Can you elaborate on the applications of 2-hydroxy-5-methyl-3-nitropyridine in organic synthesis?

A2: 2-Hydroxy-5-methyl-3-nitropyridine serves as a key intermediate in the synthesis of 5-aminosalicylic acid, a vital precursor to the drug mesalazine []. This particular application highlights the compound's significance in pharmaceutical synthesis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Diphenylmethoxy)methyl]piperidine](/img/structure/B188034.png)

![Ethyl 2,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B188038.png)

![2-amino-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B188055.png)